molecular formula C16H17F3O5S B14113934 Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester

Cat. No.: B14113934
M. Wt: 378.4 g/mol
InChI Key: JZIVODPIBMEFDM-WDZFZDKYSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester is a complex organic compound It is characterized by the presence of a trifluoromethanesulfonyl group and a benzoxacycloundecin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester typically involves the esterification of methanesulfonic acid, 1,1,1-trifluoro- with the corresponding alcohol derivative of the benzoxacycloundecin ring. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonyl group can form strong interactions with active sites, potentially inhibiting or modifying the activity of enzymes. The benzoxacycloundecin ring system may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester is unique due to its combination of a trifluoromethanesulfonyl group and a benzoxacycloundecin ring. This structure provides distinct chemical properties and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C16H17F3O5S

Molecular Weight

378.4 g/mol

IUPAC Name

[(5Z)-6-methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl] trifluoromethanesulfonate

InChI

InChI=1S/C16H17F3O5S/c1-11-4-2-3-5-12-10-13(24-25(21,22)16(17,18)19)7-8-14(12)23-15(20)9-6-11/h6-8,10H,2-5,9H2,1H3/b11-6-

InChI Key

JZIVODPIBMEFDM-WDZFZDKYSA-N

Isomeric SMILES

C/C/1=C/CC(=O)OC2=C(CCCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC1=CCC(=O)OC2=C(CCCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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